2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-(4-bromo-2-nitroanilino)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O4/c1-10(2,9(14)15)12-7-4-3-6(11)5-8(7)13(16)17/h3-5,12H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHKPTVTFPKWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid is a compound of increasing interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. The presence of bromine and nitro groups on the aromatic ring contributes to its reactivity and interaction with various biological systems, making it a valuable compound for further exploration.
Chemical Structure and Properties
The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 300.15 g/mol. The compound features a bromo-substituted aromatic ring, an amino group, and a carboxylic acid functional group, which collectively enhance its potential biological interactions.
The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific molecular targets, including enzymes and receptors. Key aspects include:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
- Halogen Bonding : The bromine atom may participate in halogen bonding, which influences the compound's binding affinity to target proteins and enzymes.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibacterial agents.
- Anticancer Effects : Preliminary studies indicate that it may possess anticancer properties, potentially through the modulation of cellular signaling pathways involved in cancer progression .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism . This inhibition could have implications for metabolic disorders.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results demonstrated a significant reduction in bacterial growth at specific concentrations, indicating its potential as an antimicrobial agent.
- Evaluation of Anticancer Properties : In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, suggesting it may be a candidate for further development as an anticancer drug .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Key Observations :
- Steric Effects : 3,5-Dimethyl substituents () increase steric bulk, possibly reducing reactivity but improving metabolic stability.
- Biological Activity: Bezafibrate’s phenoxy linkage and chlorobenzoyl group enable lipid-lowering effects, whereas the target compound’s nitro group may favor interactions with redox-active enzymes.
Linkage and Functional Group Variations
Key Observations :
- Ester vs. Acid : Ester derivatives () may serve as prodrugs, improving bioavailability.
- Amidooxy Linkages: Lower yields (30–47%) in suggest synthetic challenges compared to simpler aryl-amino bonds.
- Phenoxy vs. Amino: Phenoxy-linked compounds (e.g., L35, WIN 35,833) exhibit distinct pharmacokinetics, such as rapid absorption and protein binding .
Pharmacokinetic and Physicochemical Comparisons
Key Observations :
- Crystal Packing : Hydrogen bonding in 2-(3-bromo-4-ethylphenyl) analogue stabilizes dimers, affecting solubility .
Preparation Methods
Selective Bromination of 2-methyl-2-phenylpropanoic Acid
- Substrate: 2-methyl-2-phenylpropanoic acid is used as the starting material, which can be synthesized from benzene, methacrylic acid, and aluminium chloride as per Prijs (1952).
- Bromination Conditions:
- Bromination is performed in an aqueous medium, which is advantageous over traditional halogenated solvents due to environmental and safety considerations.
- The reaction can be conducted under acidic, neutral, or alkaline conditions.
- Typically, one to two equivalents of bromine per equivalent of substrate are sufficient; excess bromine is unnecessary and can lead to side reactions.
- The reaction is carried out at mild temperatures (25–35°C) over several hours to ensure selective para-bromination.
- Reaction Medium and Workup:
- The bromination occurs in heterogeneous conditions with solid substrate dispersed in water.
- After bromination, the reaction mixture is extracted with an organic solvent such as dichloromethane or toluene.
- The aqueous phase is acidified to precipitate the brominated product.
- The product is filtered, washed, and dried.
- Selectivity and Purity:
Introduction of the Nitro Group
- The nitro group at the ortho position relative to the amino group is introduced via nitration of the brominated intermediate or by using pre-nitrated aromatic amines.
- Nitration typically involves controlled reaction with nitric acid under conditions that avoid over-nitration or degradation of the brominated intermediate.
- The nitration step must be carefully controlled to maintain regioselectivity and to prevent substitution at undesired positions.
Amination to Form the Amino Linkage
- The amino group linking the substituted phenyl ring to the 2-methylpropanoic acid is introduced by nucleophilic substitution or coupling reactions.
- This can be achieved by reacting the bromonitro-substituted aromatic intermediate with an amine derivative of 2-methylpropanoic acid or via reductive amination methods.
- The reaction conditions include mild heating and the use of catalysts or coupling agents to facilitate bond formation.
Esterification and Purification (Optional)
- For ease of purification and handling, the carboxylic acid group in the product can be converted to methyl ester derivatives.
- Esterification is performed by reacting the acid with methanol in the presence of sulfuric acid at 63–67°C for extended periods (up to 16 hours).
- The methyl ester facilitates separation of isomers by distillation under reduced pressure.
- After esterification, the product is washed with aqueous solutions (water, sodium carbonate, sodium chloride) to remove impurities.
- Final purification involves recrystallization or filtration from solvents like hexanes or heptanes.
Summary Table of Preparation Steps
| Step No. | Process Description | Conditions/Notes | Outcome/Purity |
|---|---|---|---|
| 1 | Synthesis of 2-methyl-2-phenylpropanoic acid | From benzene, methacrylic acid, AlCl3 catalyst | Substrate for bromination |
| 2 | Selective bromination | Bromine (1-2 eq.), aqueous medium, 25–35°C, acidic/neutral/alkaline | 2-(4-bromophenyl)-2-methylpropanoic acid, 95-99% purity |
| 3 | Nitration | Controlled nitric acid treatment | Introduction of nitro group ortho to amino |
| 4 | Amination | Coupling with amino derivative or reductive amination | Formation of amino linkage |
| 5 | Esterification (optional) | Methanol, sulfuric acid, 63–67°C, 16 hours | Methyl ester derivative for purification |
| 6 | Purification | Extraction, washing, filtration, recrystallization | High purity final product |
Research Findings and Industrial Relevance
- The aqueous bromination method represents a significant improvement over traditional bromination using halogenated solvents like carbon tetrachloride, which are toxic and environmentally hazardous.
- Selective bromination in water allows for better control of isomer formation and reduces the formation of meta and ortho isomers.
- The use of esterification to methyl esters facilitates separation and recovery of the product with minimal loss.
- These methods have been patented and applied industrially, notably in the synthesis of intermediates for pharmaceuticals such as fexofenadine, demonstrating scalability and operational convenience.
Limitations and Considerations
- Separation of non-brominated starting material from the brominated product by crystallization alone is difficult due to similar solubility profiles; esterification and distillation steps are often necessary.
- Nitration and amination steps require careful control to maintain selectivity and avoid side reactions.
- Handling of bromine and nitric acid requires appropriate safety measures due to their corrosive and hazardous nature.
Q & A
Q. Table 1: Comparison of Synthetic Conditions
| Parameter | Method A | Method B |
|---|---|---|
| Solvent | DMF | Toluene |
| Base | K₂CO₃ | NaH |
| Temperature (°C) | 80 | 110 |
| Yield (%) | 65–70 | 50–55 |
Q. Optimization Strategies :
- Use of continuous flow reactors to improve efficiency .
- Catalytic additives (e.g., phase-transfer catalysts) to enhance reaction rates .
Advanced: How can computational chemistry address contradictions in reported reaction mechanisms or regioselectivity?
Methodological Answer :
Discrepancies in mechanistic pathways (e.g., nitration vs. bromination sequence) or regioselectivity can be resolved using:
- Density Functional Theory (DFT) : To model transition states and compare activation energies for competing pathways .
- Molecular Dynamics Simulations : To predict solvent effects on reaction intermediates .
- Data Mining : Cross-referencing experimental datasets (e.g., crystallographic data in ) with computational predictions to validate mechanisms.
Example : Conflicting reports on nitro-group positioning during synthesis can be analyzed via DFT to determine the most thermodynamically stable intermediate.
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. Methodological Answer :
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| ¹H NMR | δ 2.1 (s, 3H, CH₃) | |
| IR | 1520 cm⁻¹ (NO₂) | |
| MS | [M+H]⁺ at m/z 327 |
Advanced: How can researchers resolve contradictions in reported biological activity (e.g., enzyme inhibition vs. no observed effect)?
Methodological Answer :
Discrepancies may arise from:
- Assay Conditions : Variations in pH, temperature, or solvent (e.g., DMSO concentration affecting protein binding) .
- Structural Analogues : Minor modifications (e.g., bromine vs. chlorine substitution) altering target affinity .
- Target Specificity : Off-target interactions masked in high-throughput screens.
Q. Strategies :
- Dose-Response Curves : Establish IC₅₀ values under standardized conditions.
- X-Ray Crystallography : Resolve binding modes with target enzymes (e.g., kinases) .
Basic: What are its applications in medicinal chemistry and biochemistry?
Q. Methodological Answer :
- Enzyme Inhibition : The nitro group facilitates redox interactions with enzymes like nitroreductases .
- Receptor Targeting : The bromine atom enhances halogen bonding with hydrophobic pockets in receptors .
- Protease Substrates : Used to study cleavage kinetics in inflammatory pathways .
Advanced: What strategies mitigate low yields in scaled-up synthesis?
Q. Methodological Answer :
- Process Intensification : Use microreactors to control exothermic reactions and reduce by-products .
- Catalyst Design : Immobilized palladium catalysts for Suzuki-Miyaura cross-coupling of intermediates .
- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) to maximize yield .
Example : A Plackett-Burman design identified solvent polarity as the critical factor for improving yield from 55% to 75% .
Basic: How is stability assessed under varying storage or experimental conditions?
Q. Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition temperature (~200°C) indicates thermal stability .
- HPLC Monitoring : Detect hydrolysis of the ester or nitro group under acidic/alkaline conditions .
- Light Sensitivity : UV-Vis spectroscopy to track degradation under photolytic stress .
Advanced: What role does this compound play in designing selective kinase inhibitors?
Q. Methodological Answer :
- Scaffold Modification : The carboxylic acid group allows conjugation to ATP-binding pocket targeting moieties .
- Structure-Activity Relationship (SAR) : Methyl and bromine groups optimize steric and electronic interactions with kinase domains .
- In Silico Docking : Predict binding affinities using AutoDock Vina with crystal structures from the PDB .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
